molecular formula C12H16N2O2 B226795 2-(4-Phenylpiperazin-1-yl)acetic acid

2-(4-Phenylpiperazin-1-yl)acetic acid

Cat. No. B226795
M. Wt: 220.27 g/mol
InChI Key: HEGFSAAWYPTAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Phenylpiperazin-1-yl)acetic acid, also known as PPA, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. PPA belongs to the class of piperazine derivatives and has been studied for its ability to modulate various biological processes.

Mechanism Of Action

2-(4-Phenylpiperazin-1-yl)acetic acid acts as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. It has also been shown to inhibit the reuptake of serotonin and norepinephrine. 2-(4-Phenylpiperazin-1-yl)acetic acid modulates neurotransmission by increasing the levels of serotonin and norepinephrine in the brain, which can result in anxiolytic and antidepressant effects.

Biochemical And Physiological Effects

2-(4-Phenylpiperazin-1-yl)acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models. 2-(4-Phenylpiperazin-1-yl)acetic acid has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

2-(4-Phenylpiperazin-1-yl)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 2-(4-Phenylpiperazin-1-yl)acetic acid is also stable under normal laboratory conditions. However, 2-(4-Phenylpiperazin-1-yl)acetic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. 2-(4-Phenylpiperazin-1-yl)acetic acid also has a short half-life, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of 2-(4-Phenylpiperazin-1-yl)acetic acid. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 2-(4-Phenylpiperazin-1-yl)acetic acid has been shown to increase the levels of BDNF, which could potentially have neuroprotective effects. Another potential direction is to investigate its potential use in the treatment of addiction. 2-(4-Phenylpiperazin-1-yl)acetic acid has been shown to modulate dopamine neurotransmission, which could potentially reduce drug-seeking behavior. Further studies are needed to fully understand the therapeutic potential of 2-(4-Phenylpiperazin-1-yl)acetic acid.
Conclusion
In conclusion, 2-(4-Phenylpiperazin-1-yl)acetic acid is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It has been extensively studied for its ability to modulate various biological processes and has shown promising results in animal models. 2-(4-Phenylpiperazin-1-yl)acetic acid has several advantages for lab experiments but also has some limitations. Further studies are needed to fully understand the therapeutic potential of 2-(4-Phenylpiperazin-1-yl)acetic acid.

Synthesis Methods

2-(4-Phenylpiperazin-1-yl)acetic acid can be synthesized using various methods, including the reaction of 4-phenylpiperazine with chloroacetic acid or glycine. The most commonly used method involves the reaction of 4-phenylpiperazine with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-(4-Phenylpiperazin-1-yl)acetic acid as a white solid with a melting point of 215-217°C.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to modulate various biological processes such as neurotransmission, inflammation, and oxidative stress. 2-(4-Phenylpiperazin-1-yl)acetic acid has also been studied for its potential use in the treatment of various diseases such as schizophrenia, depression, and anxiety disorders. It has been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)10-13-6-8-14(9-7-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGFSAAWYPTAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylpiperazin-1-yl)acetic acid

CAS RN

119378-70-0
Record name 119378-70-0
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